N-[4-(Aminomethyl)phenyl]-3,4-dimethoxybenzamide
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Overview
Description
N-[4-(Aminomethyl)phenyl]-3,4-dimethoxybenzamide is an organic compound that features a benzamide core with an aminomethyl group attached to the phenyl ring and two methoxy groups on the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminomethyl)phenyl]-3,4-dimethoxybenzamide typically involves the following steps:
Formation of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction. This involves the reaction of 4-formylphenylamine with formaldehyde and a reducing agent such as sodium borohydride.
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the aminomethyl-substituted phenylamine to form the final benzamide product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Aminomethyl)phenyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form the corresponding imine or nitrile.
Reduction: The nitro groups on the benzamide ring can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-[4-(Aminomethyl)phenyl]-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions.
Industry: Used in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(Aminomethyl)phenyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(Aminomethyl)phenyl]urea: Similar structure but with a urea group instead of a benzamide.
4-(Aminomethyl)phenylmethanol: Similar structure but with a hydroxyl group instead of a benzamide.
4-(Aminomethyl)pyridine: Similar structure but with a pyridine ring instead of a benzamide.
Uniqueness
N-[4-(Aminomethyl)phenyl]-3,4-dimethoxybenzamide is unique due to the presence of both aminomethyl and methoxy groups, which provide a combination of hydrogen bonding and hydrophobic interactions. This makes it a versatile compound for various applications in chemistry, biology, and materials science.
Properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-14-8-5-12(9-15(14)21-2)16(19)18-13-6-3-11(10-17)4-7-13/h3-9H,10,17H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODQIEHNNTYIQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CN)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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